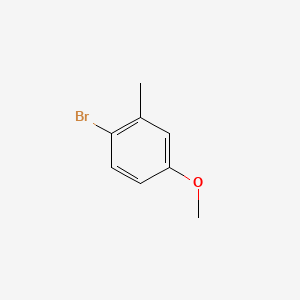

1-Bromo-4-methoxy-2-methylbenzene

货号 B1266121

CAS 编号:

27060-75-9

分子量: 201.06 g/mol

InChI 键: BLZNSXFQRKVFRP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05679856

Procedure details

36.65 g (0.3 mol) of m-cresol methyl ether and 39.8 g (0.35 mol) of 30% hydrogen peroxide in 40 ml of acetic acid (98%) are initially introduced into a flask which has a volume of 250 ml and ground-glass joints and is fitted with an internal thermometer, stirrer and dropping funnel. The mixture is stirred vigorously and cooled to 0° C. Subsequently, bromine dissolved in 40 ml of 98% acetic acid is slowly added dropwise over 3 hours. The reaction is highly exothermic. During the period of dropwise addition, the reaction temperature is held constant at about 0° to 5° C. Following the end of dropwise addition, the temperature is raised to 20° C. and stirring is continued for one hour. The stirrer is then switched off and the mixture is left to stand at 20° C. Two phases immediately form. The lower organic, halogenated phase is separated off from the upper acetic acid phase and concentrated, to give 2-bromo-5-methoxytoluene of the formula ##STR11## as a yellow oil.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][CH:4]=1.OO.[Br:12]Br>C(O)(=O)C>[Br:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][C:7]=1[CH3:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

36.65 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=CC(=C1)C

|

|

Name

|

|

|

Quantity

|

39.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fitted with an internal thermometer, stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is slowly added dropwise over 3 hours

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the period of dropwise addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is held constant at about 0° to 5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the end of dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is raised to 20° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Two phases immediately form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower organic, halogenated phase is separated off from the upper acetic acid phase

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |